Methyl 2,2-Difluoro-3-methoxypropionate

Description

Significance of Fluorinated Esters in Contemporary Chemical Science

Fluorinated esters represent a prominent class of organic compounds that have found extensive utility across the scientific landscape. The introduction of fluorine atoms into an ester molecule can profoundly alter its physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. nist.gov This has made fluorinated esters invaluable intermediates in the synthesis of pharmaceuticals and agrochemicals, where fine-tuning molecular properties is crucial for efficacy and performance. google.com The presence of fluorine can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug, or enhance the potency of an agrochemical. nist.gov

Structural Characteristics and Chemical Importance of Methyl 2,2-Difluoro-3-methoxypropionate

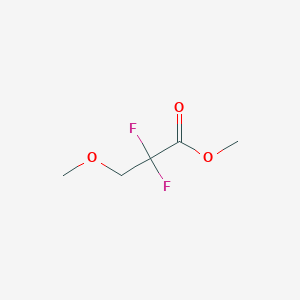

This compound (C₅H₈F₂O₃) is a fluorinated ester characterized by a propionate (B1217596) backbone with two fluorine atoms at the α-position and a methoxy (B1213986) group at the β-position. chemicalbook.com This specific arrangement of functional groups—a difluoromethylene group adjacent to the ester carbonyl and a methoxy ether linkage—imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the ester functional group and the adjacent methylene (B1212753) group. This structural motif makes this compound a valuable building block in synthetic organic chemistry, offering a platform for the introduction of the difluoro-β-methoxyethyl fragment into more complex molecular architectures.

Overview of Current Research Landscape on this compound

Current research interest in this compound primarily revolves around its potential as a synthetic intermediate. While detailed studies focusing exclusively on this compound are not as widespread as for some other fluorinated molecules, its importance can be inferred from the broader context of research into fluorinated building blocks. The scientific community continues to explore novel methods for the synthesis of such compounds and their application in creating new materials and bioactive molecules. The unique substitution pattern of this compound positions it as a compound of interest for chemists seeking to introduce specific fluorine-containing moieties to tailor the properties of target molecules.

Physicochemical Properties of this compound

The physical and chemical properties of a compound are fundamental to its application in research and synthesis. The following table summarizes the key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₅H₈F₂O₃ |

| Molecular Weight | 154.11 g/mol chemicalbook.com |

| Boiling Point | 165.6 °C at 760 mmHg chemicalbook.com |

| Density | 1.168 g/cm³ |

| Refractive Index | 1.358 |

| Flash Point | 53 °C |

Spectroscopic Characterization

Chemical Reactions and Reactivity

The reactivity of this compound is dictated by its functional groups: the ester, the difluoromethylene group, and the methoxy group.

Hydrolysis

Like other esters, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2,2-difluoro-3-methoxypropanoic acid and methanol (B129727). The presence of the electron-withdrawing fluorine atoms at the α-position can influence the rate of this reaction compared to its non-fluorinated counterpart.

Reduction

The ester functionality can be reduced to the corresponding primary alcohol, 2,2-difluoro-3-methoxypropan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The resulting fluorinated alcohol is another valuable synthetic intermediate.

Reactions at the α-Position

The acidity of the protons on the carbon adjacent to the difluoromethylene group is influenced by the electron-withdrawing effects of the fluorine atoms. This can potentially allow for deprotonation and subsequent alkylation or other electrophilic substitution reactions at this position, providing a pathway to more complex fluorinated structures.

Applications in Chemical Synthesis

The primary application of this compound is as a specialized building block in organic synthesis.

Intermediate in Agrochemical Synthesis

The incorporation of fluorine atoms is a common strategy in the design of modern agrochemicals to enhance their efficacy and stability. google.com While specific examples of commercial agrochemicals derived directly from this compound are not publicly documented, its structural motifs are relevant to the synthesis of novel active ingredients. The difluoro-β-methoxyethyl fragment can be a key component in the scaffold of new herbicides, fungicides, or insecticides.

Precursor for Pharmaceutical Compounds

Similarly, in the pharmaceutical industry, the introduction of gem-difluoro groups is a well-established method for modulating the properties of drug candidates. nist.gov this compound serves as a potential starting material for the synthesis of more complex fluorinated molecules that may exhibit desirable biological activity. The ability to introduce the difluoromethylene group along with a neighboring ether linkage offers a unique tool for medicinal chemists in drug discovery and development. chemicalbook.com

Properties

IUPAC Name |

methyl 2,2-difluoro-3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-9-3-5(6,7)4(8)10-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYYMXQCYVIIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377758 | |

| Record name | Methyl 2,2-Difluoro-3-methoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99497-39-9 | |

| Record name | Methyl 2,2-Difluoro-3-methoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99497-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Methyl 2,2 Difluoro 3 Methoxypropionate

Nucleophilic Reactions Involving the Ester Moiety and Fluorinated Carbon Centers

The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the ester group and the adjacent carbon centers. These fluorine atoms enhance the electrophilicity of the carbonyl carbon and can also participate in nucleophilic displacement reactions.

Addition Reactions with Nucleophiles

While the primary reaction at the carbonyl group of an ester is substitution, the initial step involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. The stability and subsequent fate of this intermediate are crucial in determining the reaction outcome. In the case of Methyl 2,2-Difluoro-3-methoxypropionate, the strong electron-withdrawing nature of the adjacent difluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.

Research on related α,α-difluoro-β-hydroxy ketones has shown that difluoroenolates, which can be generated from corresponding difluoroesters, readily participate in nucleophilic addition reactions with aldehydes. nih.gov This suggests that under appropriate conditions, the enolate of this compound could serve as a nucleophile in aldol-type reactions.

Nucleophilic Acyl Substitutions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the leaving group, in this case, the methoxide (B1231860) ion. The reactivity of the ester towards nucleophilic attack is enhanced by the electron-withdrawing difluoromethyl group.

Common nucleophilic acyl substitution reactions for esters like this compound include hydrolysis and aminolysis.

Aminolysis: The reaction of esters with amines or ammonia (B1221849) to form amides is a common transformation. A study on the reaction of a structurally similar compound, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, with arylamines and arylmethylamines demonstrated the formation of amides through a nucleophilic acyl substitution (SNAc) mechanism. researchgate.net This suggests that this compound would react similarly with amines to yield the corresponding 2,2-difluoro-3-methoxypropanamides. The reaction is often performed at elevated temperatures and can be influenced by the structure of the amine and the solvent polarity. researchgate.net

Reactions Involving the Methoxy (B1213986) Group

The methoxy group in this compound can undergo cleavage or be involved in alkylation reactions, providing pathways to further functionalize the molecule.

Cleavage and Replacement Reactions

The cleavage of ether linkages, including methoxy groups, is typically achieved under acidic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed. masterorganicchemistry.comlibretexts.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the alkyl group attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com For a primary methoxy group as in this compound, the cleavage would likely proceed via an SN2 mechanism following protonation of the ether oxygen. masterorganicchemistry.com This would lead to the formation of a hydroxyl group at the 3-position and methyl iodide or bromide as a byproduct.

It is important to note that aryl alkyl ethers always yield a phenol (B47542) and an alkyl halide upon cleavage, as the aromatic ring is not susceptible to nucleophilic attack. libretexts.org While this compound is an aliphatic ether, the principles of acid-catalyzed ether cleavage are applicable.

Alkylation Reactions

In an unexpected reaction pathway, the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with certain amines resulted in the N-methylation of the amine. researchgate.net This occurred via a bimolecular alkoxide displacement (BAl2 or SN2) mechanism, where the methyl group from the ester is transferred to the amine. researchgate.net This reaction was found to be highly dependent on the structure of the amine and was favored in the absence of a solvent and at high temperatures. researchgate.net This finding suggests that under specific conditions, this compound could potentially act as a methylating agent for suitable nucleophiles.

Redox Chemistry of Fluorinated Propionates

The redox chemistry of fluorinated esters like this compound is an area of growing interest. The presence of fluorine atoms can significantly alter the reduction and oxidation potentials of the molecule.

The reduction of the ester functionality is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing esters to primary alcohols. cas.cn A study on the LiAlH4 reduction of difluoroacetic acid indicates that the difluoromethyl group is stable under these conditions. chemicalbook.com Therefore, the reduction of this compound with LiAlH4 is expected to yield 2,2-difluoro-3-methoxypropan-1-ol.

The oxidation of the molecule would likely target the carbon-hydrogen bonds or the methoxy group. However, specific studies on the oxidation of this compound were not found in the reviewed literature. Generally, the oxidation of ethers can lead to various products depending on the oxidant and reaction conditions.

The redox chemistry can also involve the generation of fluorinated radicals. Recent research has explored the photoredox activation of related compounds like chlorodifluoroacetic acid to generate electrophilic α-carboxy alkyl radicals (•CF2CO2H), which can then participate in various synthetic transformations. masterorganicchemistry.com This highlights the potential for this compound to be a precursor to fluorinated radical species under photoredox conditions.

Oxidation Pathways to Related Acid Derivatives

The oxidation of this compound to its corresponding carboxylic acid derivative, 2,2-Difluoro-3-methoxypropanoic acid, is most commonly achieved through hydrolysis. This reaction, while formally a hydrolysis, represents an oxidative transformation of the ester functional group. The presence of the two fluorine atoms at the α-position significantly influences the reactivity of the ester.

The hydrolysis can proceed under either acidic or basic conditions. Under basic conditions, a nucleophilic acyl substitution is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The electron-withdrawing nature of the adjacent difluoromethyl group enhances the electrophilicity of this carbon, making it more susceptible to nucleophilic attack. Studies on analogous fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. For instance, the introduction of a single fluorine atom to an ethyl ester was found to increase the hydrolysis rate by a factor of approximately eight, with subsequent fluorine atoms further increasing the rate by a factor of 3-4 each. nih.gov This suggests that this compound would exhibit a significantly faster hydrolysis rate compared to its non-fluorinated counterpart, Methyl 3-methoxypropionate.

The general mechanism for the base-catalyzed hydrolysis is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide leaving group.

Protonation of the resulting carboxylate to yield the carboxylic acid.

Reduction to Corresponding Fluorinated Alcohols

The reduction of this compound yields the corresponding primary alcohol, 2,2-Difluoro-3-methoxypropan-1-ol. uni.lu This transformation is typically accomplished using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride (B1222165) is generally not reactive enough to reduce esters. youtube.com

The reaction proceeds via nucleophilic addition of a hydride ion to the ester's carbonyl carbon. The mechanism involves the following steps:

A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

The carbonyl group reforms, and the methoxide group is eliminated as a leaving group, resulting in the formation of an intermediate aldehyde.

A second equivalent of hydride attacks the aldehyde, forming an alkoxide intermediate. youtube.com

An acidic workup then protonates the alkoxide to give the final product, 2,2-Difluoro-3-methoxypropan-1-ol. youtube.com

The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating the initial hydride attack.

Influence of Fluorine Atoms on Reactivity and Stability

The two fluorine atoms at the α-position exert a profound influence on the chemical properties of this compound.

Electron-Withdrawing Effects and Electrophilicity Enhancement

Fluorine is the most electronegative element, and its presence in an organic molecule induces a strong electron-withdrawing effect. researchgate.net In this compound, the two fluorine atoms on the carbon adjacent to the carbonyl group significantly decrease the electron density of the carbonyl carbon. This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. nih.gov This increased electrophilicity is a key factor in the reactivity of the ester in reactions such as hydrolysis and reduction. The gem-difluoro group's ability to act as a potent electron-withdrawing substituent is a well-documented phenomenon in fluorinated compounds. researchgate.netrsc.org

Comparative Reactivity Studies with Other Fluorinated Esters

Comparison with Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate Analogs

A direct structural and reactivity comparison can be made with Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. chemicalbook.com The key difference between these two molecules is the presence of two additional fluorine atoms on the β-carbon in the tetrafluoro analog.

The increased number of fluorine atoms in Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is expected to further enhance the electron-withdrawing effects throughout the molecule. This would likely make the carbonyl carbon even more electrophilic, leading to a faster rate of nucleophilic attack, such as in hydrolysis. While both compounds can undergo reactions like addition and esterification, the tetrafluorinated analog is anticipated to be more reactive towards nucleophiles due to the cumulative inductive effect of the four fluorine atoms.

Table 1: Comparison of Physical Properties

| Property | This compound | Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate |

| Molecular Formula | C₅H₈F₂O₃ | C₅H₆F₄O₃ epa.gov |

| Molecular Weight | 154.11 g/mol | 190.09 g/mol epa.gov |

| Boiling Point | 165.6±35.0 °C at 760 mmHg | Not available |

| Density | 1.2±0.1 g/cm³ | Not available |

Data sourced from BOC Sciences and the CompTox Chemicals Dashboard.

Comparison with Methyl 2,2,3-Trifluoro-3-oxopropanoate and Related Structures

Comparing this compound with Methyl 2,2,3-Trifluoro-3-oxopropanoate reveals significant structural and, consequently, reactivity differences. The latter compound possesses a ketone functional group at the 3-position and an additional fluorine atom.

Stereoelectronic Effects in Reaction Pathways of this compound

The reactivity and conformational preferences of this compound are significantly influenced by stereoelectronic effects. These effects arise from the interaction of electron orbitals and can dictate the three-dimensional arrangement of the molecule, which in turn affects its chemical behavior. In the context of this difluorinated ester, the primary stereoelectronic interactions at play are hyperconjugation and the gauche effect, which are common in organofluorine chemistry.

The gauche effect is a phenomenon where a conformation with adjacent substituents at a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°), contrary to what would be expected from steric hindrance alone. researchgate.netwikipedia.org This effect is particularly pronounced in molecules containing electronegative atoms like fluorine. The principal explanation for the gauche effect lies in hyperconjugation. researchgate.netwikipedia.org This involves the donation of electron density from a filled bonding orbital (a donor) to an adjacent empty or partially filled antibonding orbital (an acceptor). ekb.eg For this interaction to be effective, the orbitals must have appropriate spatial orientation, which is often achieved in a gauche arrangement. wikipedia.org

In the case of this compound, the key rotational bond to consider for these effects is the C2-C3 bond. The molecule's conformation around this bond will be heavily influenced by the interactions between the C-F bonds at the C2 position and the C-O bond of the methoxy group at the C3 position.

The stability of different conformers is a balance between stabilizing hyperconjugative interactions and destabilizing steric and electrostatic repulsions. acs.org In many fluorinated compounds, the stabilizing energy from hyperconjugation outweighs the destabilizing forces in the gauche conformer.

A primary stabilizing interaction in fluorinated alkanes and ethers is the donation of electron density from a C-H bonding orbital (σC-H) to an adjacent anti-bonding C-F orbital (σC-F). researchgate.netwikipedia.org In this compound, the C-H bonds on the C3 carbon can act as donors to the σC-F orbitals at the C2 position. This interaction is maximized when a C-H bond and a C-F bond are anti-periplanar (at a 180° dihedral angle). This arrangement inherently forces the other substituents, in this case, the methoxy group and the other fluorine atom, into a gauche relationship.

Furthermore, another significant stereoelectronic interaction can occur: negative hyperconjugation. This involves the donation from a lone pair of electrons (n) on an oxygen atom into an adjacent antibonding orbital. ekb.egnsf.gov In this compound, the lone pairs on the methoxy oxygen can donate into the σC-F orbitals. This nO → σC-F interaction is also a powerful stabilizing force that favors specific conformations. For this interaction to be optimal, the oxygen lone pair and the C-F bond need to be anti-periplanar.

The following table summarizes the key stereoelectronic interactions and their likely influence on the conformation of this compound, based on principles established for analogous fluorinated compounds.

| Interaction Type | Donor Orbital | Acceptor Orbital | Favored Conformation | Rationale |

| Hyperconjugation | σ(C3-H) | σ(C2-F) | Gauche | A C-H bond on C3 aligns anti-periplanar to a C-F bond on C2, forcing the methoxy group into a gauche position relative to the other C-F bond. researchgate.netwikipedia.org |

| Negative Hyperconjugation | n(O-methoxy) | σ(C2-F) | Gauche | A lone pair on the methoxy oxygen aligns anti-periplanar to a C-F bond, stabilizing a gauche arrangement of the carbon backbone. ekb.egnsf.gov |

| Steric Repulsion | F atoms, Methoxy group | - | Anti | Minimizes steric clash between bulky groups. This effect generally opposes the gauche preference. |

| Dipole-Dipole Repulsion | C-F and C-O dipoles | - | Anti | Repulsion between the electronegative fluorine and oxygen atoms would favor an anti conformation to maximize their separation. |

These conformational preferences dictated by stereoelectronic effects have a direct impact on the reaction pathways of this compound. The accessibility of reactive sites and the trajectory of approaching reagents will be governed by the most stable ground-state conformation. For example, in a reaction involving the methoxy group, its spatial orientation relative to the difluoromethyl group will be a critical factor. Any transition state that can maintain these favorable hyperconjugative interactions will likely be lower in energy, thus favoring a particular reaction outcome.

Mechanistic Investigations of Reactions Involving Methyl 2,2 Difluoro 3 Methoxypropionate

Elucidation of Reaction Mechanisms via In Situ Spectroscopic Monitoring

In situ spectroscopic techniques are powerful tools for observing reactions as they happen, providing real-time data on the consumption of reactants, formation of intermediates, and generation of products. This allows for a detailed understanding of the reaction kinetics and mechanism.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for studying the reactions of fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.govbiophysics.org Its large chemical shift dispersion means that even subtle changes in the electronic environment of the fluorine atoms can be detected, making it an excellent "spy" to monitor reaction progress and identify transient species. nih.govrsc.org

In the context of reactions involving Methyl 2,2-Difluoro-3-methoxypropionate, ¹⁹F NMR can be employed to:

Monitor Reaction Kinetics: By acquiring spectra at regular intervals, the disappearance of the starting material's characteristic ¹⁹F signal and the appearance of new signals corresponding to products can be quantified. magritek.com This allows for the determination of reaction rates and orders. The use of an internal standard is crucial for accurate quantification.

Detect Intermediates: The large chemical shift range of ¹⁹F NMR increases the likelihood of resolving signals from short-lived intermediates that might be present in low concentrations. magritek.com

Identify Byproducts: Unanticipated signals in the ¹⁹F NMR spectrum can alert researchers to the formation of side products, aiding in the optimization of reaction conditions to improve selectivity. magritek.com For instance, in a nucleophilic substitution reaction, different ¹⁹F signals would distinguish the desired product from any potential elimination or rearrangement byproducts.

A hypothetical kinetic study of the hydrolysis of this compound using ¹⁹F NMR is outlined in the table below.

| Time (min) | Integral of Starting Material (δ ≈ -90 to -110 ppm) | Integral of Product (e.g., Difluoro-3-methoxypropionic acid) | % Conversion |

| 0 | 100 | 0 | 0 |

| 10 | 85 | 15 | 15 |

| 30 | 60 | 40 | 40 |

| 60 | 35 | 65 | 65 |

| 120 | 10 | 90 | 90 |

This table is a hypothetical representation of data that could be obtained from a ¹⁹F NMR kinetic study.

Understanding the Influence of Fluorinated and Methoxy (B1213986) Groups on Molecular Interactions

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its constituent functional groups: the gem-difluoro group (CF₂) and the adjacent methoxy group (-OCH₃).

The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.org This group can also participate in non-covalent interactions. For example, the difluoromethyl group (CF₂H) can act as a weak hydrogen bond donor, which could influence interactions with solvents or catalysts. bohrium.com Furthermore, the CF₂ group can accelerate cyclization reactions through the Thorpe-Ingold effect , where the steric bulk of the gem-difluoro group compresses the bond angles of the acyclic precursor, favoring a conformation that leads to ring closure. rsc.orgresearchgate.netwikipedia.orglucp.net This effect is attributed to both kinetic and thermodynamic factors. wikipedia.orgnih.gov

The methoxy group at the β-position can also influence reactivity through several mechanisms. Its oxygen atom can act as a hydrogen bond acceptor. There is also the potential for electrostatic interactions between the polarized C-F bonds and the methoxy group, which can affect the conformational preferences of the molecule. nih.gov In certain reaction conditions, the methoxy group could be involved in neighboring group participation or rearrangements.

Transition State Analysis and Reaction Energetics

Understanding the structure and energy of the transition state is key to comprehending a reaction's mechanism and predicting its outcome. mit.eduims.ac.jpsciencedaily.com For reactions involving this compound, computational chemistry provides a powerful tool to model these fleeting structures. mit.eduims.ac.jpsciencedaily.comfossee.in

For a nucleophilic acyl substitution reaction, such as hydrolysis, the reaction would proceed through a tetrahedral intermediate. masterorganicchemistry.comopenstax.org The energy profile of this process would involve two transition states. The first, and often rate-determining, transition state is for the nucleophilic attack on the carbonyl carbon. The second is for the departure of the leaving group. The presence of the electron-withdrawing difluoro group is expected to stabilize the negatively charged transition state, thereby lowering the activation energy compared to a non-fluorinated analogue.

Modern computational methods, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net These calculations can provide quantitative data on activation energies and reaction enthalpies.

Hypothetical Energy Profile for Ester Hydrolysis

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + H₂O) | 0 |

| Transition State 1 | +15 to +25 |

| Tetrahedral Intermediate | +5 to +10 |

| Transition State 2 | +10 to +20 |

This table presents a hypothetical, generalized energy profile for an ester hydrolysis reaction. Actual values would require specific computational studies.

Solvent Effects and Catalysis in Reaction Pathways

The choice of solvent can dramatically influence the rate and outcome of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. science.gov For reactions of this compound, solvent polarity is a key factor. Polar aprotic solvents, such as acetonitrile (B52724) or DMF, are often used for nucleophilic substitutions as they can solvate the cation of a nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. In contrast, polar protic solvents can hydrogen bond with the nucleophile, potentially reducing its reactivity.

The hydrolysis of fluorinated esters, for instance, has been shown to be dependent on the solvent, with solvents having higher dielectric constants enhancing the rate of hydrolysis. researchgate.net Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as unique solvents that can promote challenging reactions, in part due to their strong hydrogen bond donating ability and low nucleophilicity. acs.org

Catalysis plays a pivotal role in many reactions of esters.

Acid catalysis (e.g., H₂SO₄, TfOH) proceeds by protonating the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and activating it towards attack by weak nucleophiles. masterorganicchemistry.commdpi.com

Base catalysis (or promotion) involves the use of a strong nucleophile (e.g., hydroxide) that directly attacks the carbonyl carbon. openstax.org

Phase-transfer catalysis can be employed in biphasic systems to transport a nucleophile from an aqueous phase to an organic phase where the ester is dissolved, facilitating the reaction. researchgate.netrsc.org

Identification and Characterization of Reaction Intermediates and Byproducts

A thorough mechanistic investigation requires the identification of any intermediates and byproducts formed during the reaction. In reactions of this compound, several species could potentially be formed.

Intermediates:

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, a tetrahedral alkoxide intermediate is formed upon attack of the nucleophile on the carbonyl carbon. openstax.org

Enolates: In the presence of a strong base, deprotonation of the α-carbon is not possible due to the presence of the fluorine atoms. However, reactions involving the methoxy-bearing methylene (B1212753) group could potentially form carbanionic intermediates under certain conditions.

Carbocationic Intermediates: Under strongly acidic conditions, protonation and loss of the methoxy group could potentially lead to a β-carbocation, although this is generally a high-energy pathway.

Byproducts:

In addition to the main reaction, side reactions can lead to the formation of byproducts. For example, in a substitution reaction with a basic nucleophile, elimination reactions could potentially occur, although this is less common for esters.

During synthesis or in certain reactions, hydrolysis of the ester can occur if water is present, leading to the formation of 2,2-difluoro-3-methoxypropionic acid. researchgate.net

In reactions involving strong acids or high temperatures, ether cleavage of the methoxy group might be a possible side reaction.

The characterization of these species typically relies on a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and chromatography (GC, HPLC).

Nucleophilic Rearrangements in Fluoroalkylated Systems

The presence of fluorine atoms can sometimes facilitate skeletal rearrangements that are not observed in their non-fluorinated counterparts. These rearrangements can be driven by the release of steric strain or by the powerful electronic effects of the fluorine substituents.

While specific nucleophilic rearrangements of this compound are not widely reported, related fluoroalkylated systems demonstrate the potential for such transformations. For example, a fluorinative skeletal rearrangement of lumisantonin (B1204521) has been reported to proceed through a tertiary carbocation intermediate. nih.gov In other systems, the reaction of oxime methyl ethers of α-ketoesters with BrF₃ has been shown to induce a rearrangement of a carboxylate group to a nitrogen atom. researchgate.net

A plausible, though hypothetical, rearrangement for a derivative of this compound could involve a 1,2-hydride or 1,2-alkyl shift to a carbocationic center generated adjacent to the difluoromethylene group. The stability of the resulting rearranged carbocation would be a key factor in determining the feasibility of such a pathway. The study of such rearrangements is an active area of research in organofluorine chemistry.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and determining the purity of Methyl 2,2-Difluoro-3-methoxypropionate. These methods probe the interactions of molecules with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including fluorinated compounds like this compound. numberanalytics.comnumberanalytics.com By analyzing different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive structural picture can be assembled.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the two different methoxy (B1213986) groups (-OCH₃) and the methylene (B1212753) group (-CH₂-). The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal adjacent proton and fluorine environments.

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in a molecule. libretexts.org The spectrum of this compound would display separate resonances for the carbonyl carbon (C=O), the difluorinated quaternary carbon (CF₂), the methylene carbon (-CH₂-), and the two methoxy carbons (-OCH₃). The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl and difluorinated carbons appearing at the lower-field end of the spectrum. libretexts.org

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is a particularly powerful and sensitive tool for characterization. numberanalytics.com It provides specific information about the fluorine environments within the molecule. numberanalytics.com For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. The chemical shift of this signal is characteristic of the CF₂ group adjacent to an ester and a methoxy-substituted methylene group. The coupling between the fluorine atoms and the adjacent methylene protons would be observable in both the ¹H and ¹⁹F spectra.

Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for quantitative analysis. acs.orgdiva-portal.org qNMR, particularly ¹⁹F qNMR, offers a direct and accurate method for determining the purity of fluorinated compounds without the need for a specific reference standard of the analyte itself. diva-portal.orgacgpubs.org By comparing the integral of a known signal from the analyte to the integral of a signal from an internal standard of known concentration and purity, the absolute purity of this compound can be calculated. diva-portal.org The high sensitivity and wide chemical shift range of ¹⁹F NMR minimize signal overlap, making it highly suitable for quantitative purposes. numberanalytics.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|---|

| ¹H | -OCH₃ (ester) | ~3.8 | Singlet (or triplet due to long-range H-F coupling) | - |

| ¹H | -CH₂- | ~3.7 | Triplet | Coupling to ²F |

| ¹H | -OCH₃ (ether) | ~3.4 | Singlet | - |

| ¹³C | C=O | 160-170 | Triplet | Coupling to ²F |

| ¹³C | CF₂ | 110-120 | Triplet | Coupling to ¹F |

| ¹³C | -CH₂- | 60-70 | Triplet | Coupling to ²F |

| ¹³C | -OCH₃ (ester) | ~53 | Singlet | - |

| ¹³C | -OCH₃ (ether) | ~59 | Singlet | - |

| ¹⁹F | CF₂ | -90 to -110 | Triplet | Coupling to ²H |

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

Mass Spectrometry (MS): Direct infusion MS can confirm the molecular weight of this compound (154.11 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental formula (C₅H₈F₂O₃). The fragmentation pattern observed in the mass spectrum offers further structural clues, showing characteristic losses of fragments like methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point around 165°C, can be analyzed by this method. guidechem.com The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer, which then provides a mass spectrum for identification. This is useful for checking purity and identifying byproducts from a synthesis reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC. chromatographyonline.comresearchgate.net For this compound, reverse-phase LC can separate the analyte from non-volatile impurities. The eluent is then introduced into the mass spectrometer, often using electrospray ionization (ESI), for detection and quantification. researchgate.net LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in complex matrices. researchgate.netacs.org

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, the IR spectrum would be expected to show strong characteristic absorptions for the carbonyl (C=O) stretch of the ester group (typically around 1750 cm⁻¹), the C-O stretches of the ester and ether linkages, and strong bands corresponding to the C-F bond vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While strong in IR, the C=O bond vibration also gives a Raman signal. The C-C backbone and C-F bonds are also Raman active. nih.gov Raman spectroscopy can be particularly useful for analyzing samples in aqueous media and for studying symmetric vibrations that may be weak in the IR spectrum. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For this compound, both gas and liquid chromatography are routinely used to assess purity and determine reaction yields.

Gas Chromatography (GC): GC is an effective method for determining the purity of this compound, provided it is sufficiently volatile and thermally stable. Using a capillary column with a suitable stationary phase, the compound can be separated from starting materials, solvents, and byproducts. A detector, such as a Flame Ionization Detector (FID), provides a quantitative response, allowing for the calculation of purity as a percentage of the total peak area.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity analysis and purification of a broad range of organic compounds. A common method for an ester like this compound would involve reverse-phase HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Impurities with different polarities will elute at different times, allowing for separation and quantification using a detector like an ultraviolet (UV) or evaporative light scattering (ELSD) detector.

Table 2: Chromatographic Methods for Analysis of this compound

| Technique | Typical Column | Typical Mobile/Carrier Phase | Detector | Application |

|---|---|---|---|---|

| GC | Capillary column (e.g., DB-5, HP-5) | Inert gas (e.g., He, N₂) | FID, MS | Purity assessment, byproduct identification |

| HPLC | Reverse-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol (B129727)/Water | UV, MS, ELSD | Purity and yield determination, preparative separation |

| UPLC | Sub-2 µm particle size columns (e.g., Acquity BEH C18) | Acetonitrile/Water or Methanol/Water | MS/MS, DAD | High-throughput purity analysis, trace quantification waters.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures than conventional HPLC, resulting in significantly faster analysis times, greater resolution, and improved sensitivity. waters.com For the analysis of this compound, a UPLC method could reduce analysis times from several minutes to under a minute. sielc.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and selective platform for rapid quantification, which is especially valuable in high-throughput screening and for detecting trace-level components. acs.orgwaters.com

Method Development and Validation for Trace Analysis and Impurity Profiling

The robust characterization and quantification of "this compound" necessitate the development and validation of sophisticated analytical methods. These methods are crucial for monitoring the purity of the compound, identifying and quantifying trace-level impurities, and ensuring the quality and consistency of the final product. The analytical techniques most pertinent to a volatile and fluorinated compound like this compound are gas chromatography (GC) coupled with mass spectrometry (MS), and to a lesser extent, nuclear magnetic resonance (NMR) spectroscopy.

The development of these methods involves a systematic approach to optimize separation, detection, and quantification parameters. This is followed by a rigorous validation process to ensure the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

For impurity profiling, the goal is to detect, identify, and quantify any unwanted chemical entities that may be present in the final product. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. Given the structure of this compound, potential impurities might include unreacted starting materials, isomers, or compounds with different degrees of fluorination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. ajrconline.org For this compound, its inherent volatility makes it an ideal candidate for GC analysis. The development of a GC-MS method would involve the careful selection of a capillary column with a suitable stationary phase to achieve optimal separation of the main compound from any potential impurities.

Method Development Considerations:

Column Selection: A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, can be effective in resolving isomers and related fluorinated compounds. ajprd.com

Temperature Programming: A programmed temperature ramp is essential to ensure good chromatographic resolution and peak shape for compounds with different boiling points. researchgate.net The initial oven temperature would be set low enough to retain volatile impurities, followed by a gradual increase to elute the target analyte and less volatile components. ajprd.com

Injection Technique: Split/splitless injection is commonly used. For trace analysis, a splitless injection would be preferred to maximize the amount of analyte reaching the column, thereby enhancing sensitivity. researchgate.net

Mass Spectrometer Parameters: In the mass spectrometer, electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which is useful for library matching and structural elucidation of impurities. ajrconline.org For trace quantification, selected ion monitoring (SIM) mode would be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte and its impurities.

Hypothetical GC-MS Method Parameters for Analysis of this compound:

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (m/z 40-400) for impurity identification; SIM for quantification |

This table presents a hypothetical set of parameters and would require empirical optimization.

Impurity Profiling using Spectroscopic Techniques

While GC-MS is excellent for separation and detection, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, provides invaluable structural information for the identification of fluorinated impurities.

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals with a wide chemical shift range, making it an excellent tool for distinguishing between different fluorine-containing species. In the context of this compound, ¹⁹F NMR can be used to:

Confirm the presence of the difluoro group in the main compound.

Detect and identify fluorinated impurities, even at low levels.

Distinguish between positional isomers or impurities with varying degrees of fluorination.

¹H and ¹³C NMR Spectroscopy:

¹H and ¹³C NMR are also critical for the complete structural elucidation of the main compound and its impurities. The ¹H NMR spectrum would provide information on the methoxy and methyl ester protons, while the ¹³C NMR would show distinct signals for the carbonyl carbon, the difluorinated carbon, and the methoxy carbons.

Interpreted NMR Data for this compound:

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 3.85 | s | - | -OCH₃ (ester) |

| 3.75 | t | JHF ≈ 12-15 | -CH₂- | |

| 3.40 | s | - | -OCH₃ (ether) | |

| ¹³C | 165 | t | JCF ≈ 30-35 | C=O |

| 115 | t | JCF ≈ 240-250 | -CF₂- | |

| 70 | t | JCF ≈ 25-30 | -CH₂- | |

| 59 | s | - | -OCH₃ (ether) | |

| 53 | s | - | -OCH₃ (ester) | |

| ¹⁹F | -100 to -120 | t | JFH ≈ 12-15 | -CF₂- |

This table presents predicted NMR data. Actual chemical shifts and coupling constants would need to be determined experimentally. The dissertation by Schaff (1989) provides a foundational basis for the synthesis and characterization of fluorinated esters, though specific data for this exact compound is not detailed. grafiati.combepress.com

Method Validation for Trace Analysis

Once a suitable analytical method is developed, it must be validated to demonstrate its reliability for the intended application, such as the quantification of trace impurities.

Key Validation Parameters and Typical Acceptance Criteria:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte and impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the active substance; may be wider for impurities. |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for the active substance; may be higher for trace impurities. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like temperature, flow rate, etc. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the electronic properties of a molecule. These calculations can determine the distribution of electrons, the energies of molecular orbitals, and various properties that dictate reactivity. The presence of highly electronegative fluorine atoms alongside an ether and an ester group in Methyl 2,2-Difluoro-3-methoxypropionate creates a unique electronic environment.

Calculations for similar fluorinated molecules reveal that fluorine substitution significantly impacts electronic structure. nih.gov The strong electron-withdrawing nature of fluorine atoms lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). emerginginvestigators.org A lower HOMO energy suggests higher stability and greater resistance to oxidation, while the HOMO-LUMO energy gap is a critical indicator of chemical reactivity. emerginginvestigators.org Mulliken charge analysis can quantify the partial charges on each atom, showing how the fluorine atoms polarize the C-F bonds and influence the electrostatic potential of the entire molecule. emerginginvestigators.org Such calculations for fluorinated compounds often show a significant negative partial charge on fluorine atoms and a corresponding positive charge on the adjacent carbon, which can affect intermolecular interactions and susceptibility to nucleophilic attack. nih.govemerginginvestigators.org

Table 1: Representative Electronic Properties Calculated for a Model Fluorinated Ester This table presents theoretical data for an analogous fluorinated compound to illustrate the typical output of quantum chemical calculations.

| Calculated Property | Value | Significance for Reactivity |

| HOMO Energy | -7.5 eV | Indicates resistance to electron donation (oxidation) |

| LUMO Energy | -0.8 eV | Indicates susceptibility to electron acceptance (reduction) |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability |

| Dipole Moment | 2.9 D | High value indicates significant molecular polarity |

| Mulliken Charge on Cα | +0.55 | Positive charge suggests susceptibility to nucleophiles |

| Mulliken Charge on F | -0.38 | High negative charge influences electrostatic interactions |

These theoretical parameters are crucial for predicting how this compound might behave in chemical reactions, interact with biological targets, or respond to environmental factors. mdpi.comacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov

The presence of both an ester and a methoxy (B1213986) group allows for rotational flexibility around several single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. These simulations can also shed light on non-covalent interactions. For instance, studies on fluorinated ethers interacting with water have shown that organofluorine atoms can participate in weak hydrogen bonds, influencing the structure of the surrounding solvent. nih.govacs.org Similarly, unexpected attractive interactions between fluorine-containing groups and moieties like ethers and carbonyls have been computationally observed, challenging the simple assumption of electrostatic repulsion. nih.gov In the context of this compound, MD simulations could model its behavior in an aqueous environment, predicting its hydration shell structure and its propensity to form intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations This table shows example interaction energies for a model fluorinated molecule with a water molecule, demonstrating insights achievable through MD simulations.

| Interacting Atoms | Average Distance (Å) | Interaction Energy (kcal/mol) | Type of Interaction |

| C=O···H-O(water) | 2.1 | -4.5 | Hydrogen Bond |

| C-F···H-O(water) | 2.8 | -1.2 | Weak Hydrogen Bond |

| O(ether)···H-O(water) | 2.3 | -3.8 | Hydrogen Bond |

These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its solubility, membrane permeability, and interactions with biological targets.

Mechanistic Modeling of Reaction Pathways (e.g., Density Functional Theory (DFT) studies of transition states)

Understanding the mechanisms of chemical reactions is a key area of computational chemistry. DFT calculations can be used to model the entire pathway of a reaction, from reactants to products, including the high-energy transition states that control the reaction rate. researchgate.net A common and relevant reaction for an ester like this compound is hydrolysis—the cleavage of the ester bond by water.

Computational studies on the acid-catalyzed hydrolysis of esters have detailed a multi-step mechanism. youtube.commasterorganicchemistry.com The process typically involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfers to form a tetrahedral intermediate.

Elimination of the alcohol (methanol in this case), which is facilitated by protonation of the leaving group. researchgate.net

Table 3: Example DFT-Calculated Activation Energies for a Model Ester Hydrolysis This data represents a theoretical study of an acid-catalyzed ester hydrolysis reaction to illustrate how computational modeling can dissect a reaction mechanism.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Description |

| Protonation of Carbonyl | 2.5 | Initial activation of the ester |

| Water Attack (Transition State 1) | 15.8 | Rate-determining nucleophilic addition |

| Proton Transfer | 5.1 | Formation of tetrahedral intermediate |

| Methanol (B129727) Elimination (Transition State 2) | 12.3 | Cleavage of the C-O bond |

By modeling such pathways, chemists can predict the stability of this compound under various conditions and understand how its unique structure influences its chemical reactivity.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.gov This is particularly valuable for complex molecules or for distinguishing between similar isomers. For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts can aid in its structural confirmation and purity analysis.

The prediction of NMR chemical shifts is typically performed using DFT methods. nih.gov The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by comparing them to a calculated reference standard (like tetramethylsilane (B1202638) for ¹H and ¹³C, or CFCl₃ for ¹⁹F). rsc.org Studies have shown that with appropriate scaling factors, DFT can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often within a few ppm of experimental values. acs.orgnih.gov This predictive power is crucial for assigning specific signals in a spectrum to the correct fluorine atoms in a molecule, which can be challenging to do experimentally, especially when multiple fluorine atoms are present. researchgate.netnih.gov

Table 4: Sample Comparison of Experimental and Predicted ¹⁹F NMR Chemical Shifts This table illustrates the accuracy of DFT-based NMR prediction for a set of analogous organofluorine compounds. All shifts are in ppm.

| Compound Analogue | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| Analogue 1 | -115.2 | -114.8 | 0.4 |

| Analogue 2 | -121.7 | -122.5 | -0.8 |

| Analogue 3 | -143.0 | -141.9 | 1.1 |

| Analogue 4 | -160.5 | -161.1 | -0.6 |

Such computational validation is an indispensable tool in modern chemical research for verifying molecular structures synthesized in the laboratory.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. Computational methods are integral to modern SAR, allowing researchers to predict how modifications to a molecule, such as the introduction of fluorine atoms, will affect its interaction with a biological target (e.g., an enzyme or receptor). mdpi.com

The fluorination of drug candidates is a common strategy used to enhance properties like binding affinity, metabolic stability, and membrane permeability. researchgate.net Computational fluorine scanning, using techniques like free-energy perturbation, can predict the change in binding affinity when a hydrogen atom is replaced by a fluorine atom at various positions on a molecule. nih.gov These calculations can reveal whether a fluorine substituent will form favorable interactions (like hydrogen bonds or dipole-dipole interactions) within a protein's binding site or cause steric clashes. nih.gov For this compound, if it were being investigated as a potential bioactive molecule, computational SAR could guide its optimization. Models could predict whether the difluoro-methoxypropyl moiety contributes positively or negatively to the binding and what modifications might improve its activity profile. nih.govnih.gov

Table 5: Conceptual Computational SAR Data for Fluorine Substitution This table conceptualizes how computational methods can be used to evaluate the impact of fluorine on biological activity.

| Position of Fluorination | Predicted Change in Binding Free Energy (ΔΔG, kcal/mol) | Key Interaction Observed in Simulation | Rationale for Activity Change |

| Position A | -1.2 | Forms H-bond with Serine residue | Favorable electrostatic interaction |

| Position B | +0.8 | Steric clash with Leucine residue | Unfavorable van der Waals interaction |

| Position C | -0.5 | Displaces unfavorable water molecule | Positive entropic contribution |

| Position D | +0.2 | No significant new interactions | Minor electronic perturbation |

These predictive capabilities accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to succeed. nih.gov

Applications of Methyl 2,2 Difluoro 3 Methoxypropionate in Specialized Fields

Role as a Specialty Reagent and Building Block in Organic Synthesis

In the field of organic synthesis, Methyl 2,2-difluoro-3-methoxypropionate serves as a valuable specialty reagent and a versatile building block. The presence of the difluoromethylene (CF2) group, a bioisostere for carbonyl groups, and its combination of ether and ester functionalities allow it to be incorporated into a wide array of organic molecules. nih.gov Advances in synthetic methodologies have facilitated easier access to such fluorinated building blocks, which come with the fluorinated moiety pre-installed, streamlining the synthesis of complex target molecules. chemrxiv.org

This compound is utilized as a precursor for creating more intricate fluorinated compounds. The gem-difluoroalkene structure, which can be derived from such propionates, is a key intermediate for a variety of synthetic transformations. nih.gov These transformations can include coupling reactions, addition-eliminations, and hydrodefluorination, leading to a diverse range of functional groups. nih.gov The development of methodologies for introducing difluoro(alkoxy)methyl fragments into organic molecules has become increasingly important due to their significant impact on the physicochemical and biological properties of the resulting compounds. nuph.edu.uanuph.edu.ua The difluoro(methoxy)methyl group, in particular, combines the electron-withdrawing nature of the CF2 moiety with the electronic characteristics of a methoxy (B1213986) substituent, offering a unique balance of inductive and resonance effects for molecular design. nuph.edu.uanuph.edu.ua

While specific studies detailing this compound as an acylation reagent in lipase-catalyzed reactions are not prevalent, the use of fluorinated esters in such biocatalytic transformations is a well-established strategy. Lipases are known to catalyze the acylation of alcohols and amines, and the use of fluorinated acyl donors can enhance the efficiency and selectivity of these reactions. For instance, lipase-catalyzed acylation of racemic alcohols with highly fluorinated acyl donors is employed for their kinetic resolution. organic-chemistry.org Enzymes like Candida antarctica lipase (B570770) B (CALB) are effective biocatalysts for the asymmetric transformation of various compounds, and the use of organic media in these reactions is extensive. researchgate.net The enzymatic acylation of flavonoids, catalyzed by lipases, is an attractive alternative to chemical methods as it offers greater regioselectivity and can improve the solubility and stability of the products. acs.org Given these precedents, it is plausible that this compound could serve as an acyl donor in lipase-catalyzed processes, leveraging the unique electronic properties conferred by its fluorine atoms.

Intermediates in Pharmaceutical and Agrochemical Development

The incorporation of fluorine into organic molecules is a widely used strategy in the design of pharmaceuticals and agrochemicals to enhance their biological activity and physicochemical properties. As a fluorinated building block, this compound is a valuable intermediate in the synthesis of these active compounds.

Contribution to the Synthesis of Active Pharmaceutical Ingredients (APIs)

Intermediates are chemical compounds that serve as the stepping stones in the manufacturing process of an Active Pharmaceutical Ingredient (API). nbinno.com The quality and purity of these intermediates are crucial as they directly impact the efficacy and safety of the final drug product. nbinno.com Fluorinated building blocks, such as those derived from or analogous to this compound, are essential in modern drug discovery. The gem-difluoromethylene (CF2) group is a particularly valuable motif found in many pharmaceuticals. enamine.netenamine.net Its inclusion in a molecule can significantly improve absorption, distribution, metabolism, and excretion (ADME) as well as pharmacokinetic (PK) properties. enamine.netenamine.net Therefore, compounds like this compound are key components in the synthetic pathways leading to novel APIs.

Enhancing Bioavailability and Therapeutic Efficacy through Fluorine Incorporation

The strategic placement of fluorine atoms in a drug candidate can profoundly influence its biological properties. The gem-difluoro group (CF2) offers several advantages in medicinal chemistry.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a CF2 group at a metabolically vulnerable position in a molecule can block unwanted oxidation and prolong the drug's half-life. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can either slightly improve or not affect metabolic stability. nih.gov

Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, thereby improving absorption and bioavailability. The selective incorporation of a fluoroalkyl group often favorably affects membrane permeability. enamine.netenamine.net

Binding Affinity : The high electronegativity of fluorine can alter the electronic distribution in a molecule, potentially leading to stronger interactions with the target protein or enzyme. This can result in increased potency and therapeutic efficacy. enamine.netenamine.net

pKa Modulation : The introduction of a CF2 group can lower the pKa of nearby functional groups, such as amines. This change in acidity/basicity can influence the drug's ionization state at physiological pH, which in turn affects its solubility and permeability. nih.gov

| Property Affected by gem-Difluorination | Impact on Drug Candidate |

| Metabolic Stability | Increased resistance to enzymatic degradation, longer half-life. |

| Lipophilicity | Can be modulated to enhance membrane permeability and absorption. |

| Binding Affinity | Altered electronic properties can lead to stronger target engagement. |

| pKa of Proximal Groups | Modified ionization state can improve solubility and permeability. |

Exploration of Bioactive Derivatives with Antimicrobial and Anticancer Properties

The structural motifs present in this compound are found in various bioactive compounds, suggesting that its derivatives could exhibit interesting pharmacological activities.

Antimicrobial Properties : Propionic acid and its derivatives are known to possess a spectrum of biological activities, including antimicrobial effects. arabjchem.orgnih.gov Some studies have shown that propionate (B1217596) can inhibit the growth of various pathogens, including multidrug-resistant bacteria and fungi. nih.gov Furthermore, the antimicrobial activity of certain compounds is enhanced by the presence of fluorine. nih.gov For example, some propionic acid derivatives with electron-withdrawing groups have shown notable antibacterial activity. arabjchem.org

Anticancer Properties : The incorporation of fluorine is a common strategy in the development of anticancer agents. nih.gov For instance, difluoromethoxy-substituted steroidal derivatives have been synthesized and evaluated as potential anti-cancer agents, with some showing potent anti-proliferative activity. nih.gov Similarly, the methoxy group is also a feature in many natural compounds that exhibit cytotoxic activity against various cancer cell lines by promoting ligand-protein binding and activating cell death pathways. mdpi.com Fluorinated taxoids have also demonstrated substantially higher potencies than non-fluorinated parent compounds like paclitaxel and docetaxel against various cancer cell lines. nih.gov

| Bioactive Property | Relevant Structural Moiety | Research Findings |

| Antimicrobial | Propionate | Derivatives of propionic acid have demonstrated activity against bacteria like S. aureus and E. coli, and fungi such as C. albicans. arabjchem.orgnih.gov |

| Anticancer | gem-Difluoro | Difluoromethoxy-substituted estratriene derivatives show potent anti-proliferative effects on breast cancer cell lines. nih.gov |

| Anticancer | Methoxy | Methoxy groups on flavone structures can promote cytotoxic activity in various cancer cell lines. mdpi.com |

Contributions to Advanced Materials Science

The distinct molecular architecture of this compound, featuring both fluorine atoms and a methoxy group, positions it as a compound of significant interest within the domain of advanced materials science. The presence of fluorine is particularly noteworthy, as its integration into polymeric and other material structures is known to bestow a variety of advantageous characteristics. Investigations in this field are actively exploring how the compound's attributes can be harnessed to create novel materials with superior performance for specialized uses.

Development of Fluorinated Polymers and Coatings with Enhanced Durability

The incorporation of fluorine into polymer backbones is a widely recognized and effective method for augmenting the durability of materials. researchgate.net Fluoropolymers are distinguished by their remarkable thermal stability, resistance to chemical degradation, and low surface energy. nih.gov These characteristics are a direct consequence of the high bond energy of the carbon-fluorine (C-F) bond, which ranks among the most stable covalent bonds in the field of organic chemistry.

Increased Thermal Stability: The inherent strength of C-F bonds can elevate the thermal degradation temperature of the polymer, thereby permitting its application in more demanding, high-temperature environments.

Enhanced Chemical Resistance: The fluorine atoms form a protective barrier around the polymer's molecular structure, rendering it less vulnerable to degradation from chemicals, solvents, and other corrosive substances.

Improved Weatherability: Fluoropolymers demonstrate exceptional resistance to degradation induced by ultraviolet (UV) radiation and various environmental factors, which contributes to a prolonged operational lifespan for coatings and materials intended for outdoor use. researchgate.net

Low Surface Energy: The presence of fluorine typically imparts a low surface energy to materials, which in turn leads to desirable properties such as water and oil repellency (hydrophobicity and oleophobicity) and anti-graffiti capabilities.

The advancement of new fluorinated polymers frequently relies on the synthesis and subsequent polymerization of novel fluorine-containing monomers. rsc.org Compounds such as this compound have the potential to serve as foundational building blocks for these monomers, paving the way for the creation of a new class of high-performance polymers and coatings with precisely tailored properties for a broad spectrum of industrial applications, including the aerospace, automotive, construction, and electronics sectors.

Applications in Electrolyte Formulations for Energy Storage Devices (e.g., as co-solvents in lithium-ion batteries, noting studies on tetrafluoro analogs)

A prominent field of application for fluorinated compounds lies in the formulation of electrolytes for energy storage devices, with a particular emphasis on lithium-ion batteries. The electrolyte is a pivotal component that governs the performance, safety, and longevity of the battery. An optimal electrolyte should exhibit high ionic conductivity, a broad electrochemical stability window, and excellent thermal stability.

Fluorinated solvents are the subject of increasing investigation as co-solvents in lithium-ion battery electrolytes for the purpose of enhancing their intrinsic properties. frontiersin.orgenergy.gov While direct studies on this compound are not abundant, research conducted on its close structural analog, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, and other fluorinated esters offers valuable insights into its potential contributions.

Partially fluorinated solvents, for instance, methyl 3,3,3-trifluoropropanoate (MTFP), have been demonstrated to improve the cycling performance of high-voltage lithium-ion batteries. frontiersin.org The addition of fluorinated co-solvents can facilitate the formation of a more stable solid electrolyte interphase (SEI) on the surface of the anode. A robust and stable SEI is indispensable for inhibiting electrolyte decomposition and ensuring the long-term cyclability of the battery.

The pronounced electron-withdrawing effect of fluorine atoms can augment the oxidative stability of the electrolyte, thereby rendering it compatible with high-voltage cathodes. frontiersin.org This represents a critical area of research in the pursuit of developing next-generation, high-energy-density lithium-ion batteries.

Table 1: Comparison of Fluorinated Co-solvents in Lithium-Ion Battery Electrolytes

| Co-Solvent | Key Findings | Reference |

| Methyl 3,3,3-trifluoropropanoate (MTFP) | Demonstrated enhanced cycling performance of Li/NCM811 cells when operated at a high voltage of 4.5 V. | frontiersin.org |

| 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane (NFMB) | Shown to improve the cycling stability of NCM811 positive electrodes when utilized as a co-solvent in FEC-based electrolytes. | frontiersin.org |

| Methyl (2,2,2-trifluoroethyl) carbonate (FEMC) | Identified as a component in electrolyte systems where fluoroethylene carbonate (FEC) is a more effective co-solvent for lithium metal batteries due to its superior solvating power. | rsc.org |

| Methyl Propionate (MP) | Employed as an effective co-solvent to broaden the operational temperature range of lithium-ion batteries, especially for low-temperature applications. | nasa.gov |

The data presented in the table highlights a general trend in the use of fluorinated and ester-based co-solvents to customize electrolyte properties to meet specific battery performance objectives. Based on these observations, it is plausible to infer that this compound could also serve as an advantageous co-solvent in lithium-ion battery electrolytes. Its difluorinated structure may provide a synergistic balance of properties, potentially leading to improvements in oxidative stability and the formation of a stable SEI, both of which are crucial for the advancement of modern energy storage technologies. mdpi.com Further empirical research is required to fully characterize its specific contributions and to optimize its application in electrolyte formulations.